![molecular formula C28H28ClNO6 B14957223 N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine](/img/structure/B14957223.png)
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine
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Overview
Description
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine is a complex organic compound with a unique structure that combines elements of furochromen and phenylalanine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine typically involves multiple stepsThe final step involves coupling the furochromen derivative with 4-chlorophenylalanine under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromen derivatives and phenylalanine analogs, such as:
- 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide
Uniqueness
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine is unique due to its specific combination of functional groups and structural features.
Biological Activity
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine is a synthetic compound notable for its unique structural features and potential biological activities. This compound combines a furochromen moiety with an amino acid derivative, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C₁₉H₂₀ClN₁O₅ |
Molecular Weight | 367.82 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound in various biological systems. Here are some key findings:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This was demonstrated through assays measuring reactive oxygen species (ROS) levels in treated cell lines.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the expression of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary cytotoxicity assays revealed that this compound selectively induces apoptosis in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- Case Study 2 : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, supporting its anti-inflammatory potential.
Properties
Molecular Formula |
C28H28ClNO6 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C28H28ClNO6/c1-15-18(9-10-25(31)30-22(26(32)33)11-16-5-7-17(29)8-6-16)27(34)36-24-13-23-20(12-19(15)24)21(14-35-23)28(2,3)4/h5-8,12-14,22H,9-11H2,1-4H3,(H,30,31)(H,32,33) |
InChI Key |
NVOIYJCBMDEPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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